molecular formula C12H26O3Si4 B7801225 Tris(dimethylsilyloxy)-phenylsilane

Tris(dimethylsilyloxy)-phenylsilane

Cat. No.: B7801225
M. Wt: 330.67 g/mol
InChI Key: CQZDNELEZXTFEH-UHFFFAOYSA-N
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Description

Tris(dimethylsilyloxy)-phenylsilane is an organosilicon compound characterized by the presence of three dimethylsilyloxy groups attached to a central phenylsilane core. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(dimethylsilyloxy)-phenylsilane typically involves the reaction of phenylsilane with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

PhSiH3+3Me2SiClPhSi(OSiMe2)3+3HCl\text{PhSiH}_3 + 3 \text{Me}_2\text{SiCl} \rightarrow \text{PhSi(OSiMe}_2)_3 + 3 \text{HCl} PhSiH3​+3Me2​SiCl→PhSi(OSiMe2​)3​+3HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylsilyloxy)-phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The silyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tris(dimethylsilyloxy)-phenylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for sensitive functional groups.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which Tris(dimethylsilyloxy)-phenylsilane exerts its effects involves the interaction of its silyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of functional groups on target molecules. The pathways involved include:

    Formation of Siloxane Bonds: The silyloxy groups can form siloxane bonds with hydroxyl groups on target molecules.

    Hydrophobic Interactions: The dimethylsilyloxy groups contribute to hydrophobic interactions, enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyloxy)-silane: Similar in structure but with trimethylsilyloxy groups instead of dimethylsilyloxy groups.

    Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of dimethylsilyloxy groups.

Uniqueness

Tris(dimethylsilyloxy)-phenylsilane is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenyl group enhances the compound’s stability and provides additional sites for functionalization.

Properties

IUPAC Name

tris(dimethylsilyloxy)-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZDNELEZXTFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18027-45-7
Record name Phenyltris(dimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18027-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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